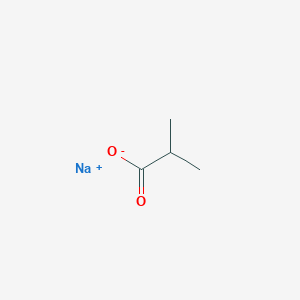

sodium;2-methylpropanoate

Description

BenchChem offers high-quality sodium;2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEGKFXBDXYJIU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sodium Isobutyrate and its Isomer, Sodium Butyrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the mechanism of action for sodium butyrate (B1204436), a short-chain fatty acid and well-characterized histone deacetylase (HDAC) inhibitor. Its structural isomer, sodium isobutyrate (the sodium salt of 2-methylpropanoic acid), is less thoroughly studied. While both are short-chain fatty acids, this guide will primarily focus on the well-documented mechanisms of sodium butyrate as a representative model for this class of compounds. Information specific to sodium isobutyrate will be included where available, but much of the detailed pathway analysis is based on studies of sodium butyrate.

Introduction: Short-Chain Fatty Acids as Epigenetic Modulators

Sodium isobutyrate is the sodium salt of isobutyric acid, a branched-chain fatty acid.[1] It is structurally isomeric to sodium butyrate, a straight-chain fatty acid produced in the colon by the bacterial fermentation of dietary fiber.[2][3] Both compounds have garnered significant interest for their ability to influence cellular processes, including proliferation, differentiation, and apoptosis.[4] The primary mechanism underlying these effects is the inhibition of histone deacetylase (HDAC) enzymes, which positions these molecules as key players in the epigenetic regulation of gene expression.[4][5]

Core Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)

The foundational mechanism of action for sodium butyrate, and likely sodium isobutyrate, is the inhibition of Class I and Class IIa histone deacetylases (HDACs).[4][5]

-

Role of HDACs: HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[6]

-

Inhibitory Action: Sodium butyrate acts as a non-competitive inhibitor of HDACs by binding to the zinc-containing active site of the enzyme.[5][7] This action prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (histone hyperacetylation).[2][8] The consequence of histone hyperacetylation is a more relaxed, open chromatin structure (euchromatin), which facilitates gene transcription.[8]

The inhibitory potency of sodium butyrate against specific HDAC isoforms has been quantified, as detailed in Table 1.

Data Presentation

Table 1: Inhibitory Profile of Sodium Butyrate against HDAC Isoforms

| HDAC Isoform | IC50 Value (mM) | Reference(s) |

| HDAC1 | 0.3 | |

| HDAC2 | 0.4 | |

| HDAC3 | Not specified | [4] |

| HDAC7 | 0.3 | |

| HDAC6 | No inhibition | |

| HDAC10 | No inhibition | |

| Total HDACs | 0.80 | [7] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data for sodium isobutyrate is not widely available.

Mandatory Visualization

References

- 1. CAS 996-30-5: Sodium isobutyrate | CymitQuimica [cymitquimica.com]

- 2. Sodium Butyrate - HDAC Inhibitor [hdacis.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Sodium butyrate - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Sodium Butyrate | C4H7NaO2 | CID 5222465 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Properties of Sodium 2-Methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-methylpropanoate (B1197409), also known as sodium isobutyrate, is the sodium salt of 2-methylpropanoic acid. This white, crystalline solid is gaining attention in biomedical research due to the biological activities of its anionic component, isobutyrate. As a short-chain fatty acid (SCFA), isobutyrate has been shown to influence various cellular processes, including gene expression and signaling pathways, making it a molecule of interest for drug development. This technical guide provides a comprehensive overview of the chemical properties of sodium 2-methylpropanoate, including its physicochemical characteristics, reactivity, and stability. Detailed experimental protocols for its synthesis and the determination of key chemical properties are provided, alongside an exploration of its known interactions with cellular signaling pathways, visualized through logical diagrams.

Physicochemical Properties

Sodium 2-methylpropanoate is a stable, water-soluble compound. Its chemical and physical properties are summarized in the table below. There are some discrepancies in the reported melting and boiling points in the literature, which may be attributed to different experimental conditions or the presence of impurities. The data presented here represents a consolidation of available information.

| Property | Value | Reference(s) |

| Chemical Name | Sodium 2-methylpropanoate | [1][2] |

| Synonyms | Sodium isobutyrate, Isobutyric acid sodium salt | [1][][4] |

| CAS Number | 996-30-5 | [1][] |

| Molecular Formula | C₄H₇NaO₂ | [1][2] |

| Molecular Weight | 110.09 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | >300 °C | [][4][6] |

| Boiling Point | Decomposes | [6] |

| Density | 0.983 g/cm³ | [][6] |

| pKa of parent acid | 4.84 - 4.86 (for 2-methylpropanoic acid) |

Solubility

While specific quantitative solubility data for sodium 2-methylpropanoate is limited, its solubility profile can be inferred from its salt structure and data available for the similar short-chain fatty acid salt, sodium butyrate (B1204436). It is highly soluble in polar solvents like water and has limited solubility in non-polar organic solvents.

| Solvent | Solubility (for Sodium Butyrate as a proxy) | Reference(s) |

| Water | ~100 mg/mL | [7][8] |

| Ethanol | ~5 mg/mL | [7][9][10] |

| Methanol | Soluble | |

| DMSO | <1 mg/mL | [7][8] |

Reactivity and Stability

Sodium 2-methylpropanoate is a stable compound under normal laboratory conditions.[1][6] As the salt of a weak acid and a strong base, its aqueous solutions are slightly alkaline due to the hydrolysis of the isobutyrate anion.

Hydrolysis Reaction:

C₃H₇COO⁻ + H₂O ⇌ C₃H₇COOH + OH⁻

The compound is stable in air but may be hygroscopic. It should be stored in a tightly sealed container in a dry place.[1] Thermal decomposition is expected to occur at high temperatures, likely yielding sodium carbonate and various organic products.

Experimental Protocols

Synthesis of Sodium 2-Methylpropanoate

This protocol describes the synthesis of sodium 2-methylpropanoate via the neutralization of 2-methylpropanoic acid with sodium hydroxide (B78521).

Materials:

-

2-methylpropanoic acid (isobutyric acid)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (for recrystallization, optional)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Drying oven

Procedure:

-

In a beaker, dissolve a known quantity of sodium hydroxide in deionized water to create a concentrated solution.

-

In a separate flask equipped with a magnetic stir bar, add a molar equivalent of 2-methylpropanoic acid.

-

Slowly add the sodium hydroxide solution to the 2-methylpropanoic acid with continuous stirring. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH reaches approximately 8.5-10.0, indicating the complete neutralization of the acid.[11]

-

Once the reaction is complete, transfer the solution to a round-bottom flask and remove the water using a rotary evaporator.

-

The resulting solid is crude sodium 2-methylpropanoate. For further purification, it can be recrystallized from a suitable solvent such as ethanol.

-

Dry the purified crystals in a drying oven at an appropriate temperature (e.g., 110 °C) to remove any residual solvent.[12]

Reaction:

(CH₃)₂CHCOOH + NaOH → (CH₃)₂CHCOONa + H₂O[13]

Determination of pKa of 2-Methylpropanoic Acid

The pKa of the parent carboxylic acid is a critical parameter that influences the properties of its sodium salt. A common method for its determination is potentiometric titration.

Materials:

-

2-methylpropanoic acid

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a dilute aqueous solution of 2-methylpropanoic acid of a known concentration.

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the 2-methylpropanoic acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the acid solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.

Involvement in Signaling Pathways

Isobutyrate, the active component of sodium 2-methylpropanoate, is a short-chain fatty acid that has been shown to modulate several key cellular signaling pathways. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression.[14][15][16][17][18] This epigenetic modification affects a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Histone Deacetylase (HDAC) Inhibition

The inhibition of HDACs by isobutyrate is a key mechanism underlying its biological effects. This leads to the activation or repression of various genes involved in cell cycle control and apoptosis.

Figure 1. Isobutyrate-mediated inhibition of HDACs and its downstream effects.

Modulation of Inflammatory Signaling

Isobutyrate has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade.

Figure 2. Isobutyrate inhibits the TLR4/MyD88/NF-κB signaling pathway.

Experimental Workflows

Investigating the Effect of Sodium 2-Methylpropanoate on Cell Viability

This workflow outlines a typical experiment to assess the impact of sodium 2-methylpropanoate on the viability of a cancer cell line.

Figure 3. Experimental workflow for determining the effect of sodium 2-methylpropanoate on cell viability.

Spectroscopic Data

¹H NMR Spectroscopy

In a ¹H NMR spectrum of sodium 2-methylpropanoate in D₂O, the following signals would be expected:

-

A doublet corresponding to the six equivalent protons of the two methyl groups.

-

A septet (or multiplet) corresponding to the single proton of the methine group.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum would be expected to show three distinct signals:

-

A signal for the two equivalent methyl carbons.

-

A signal for the methine carbon.

-

A signal for the carboxylate carbon.

FT-IR Spectroscopy

The FT-IR spectrum of sodium 2-methylpropanoate would be characterized by:

-

The absence of the broad O-H stretch of the carboxylic acid.

-

A strong asymmetric stretching vibration of the carboxylate group (COO⁻) typically in the region of 1550-1610 cm⁻¹.

-

A weaker symmetric stretching vibration of the carboxylate group in the region of 1400-1450 cm⁻¹.

-

C-H stretching and bending vibrations from the alkyl groups.

Conclusion

Sodium 2-methylpropanoate is a chemically stable compound with interesting biological activities stemming from its isobutyrate anion. Its ability to inhibit HDACs and modulate key signaling pathways makes it a valuable tool for research in areas such as cancer biology and immunology. This guide has provided a detailed overview of its chemical properties, along with practical experimental protocols and visualizations of its known cellular interactions, to support its application in scientific and drug development endeavors. Further research is warranted to fully elucidate its therapeutic potential and to establish a more complete profile of its physicochemical properties.

References

- 1. CAS 996-30-5: Sodium isobutyrate | CymitQuimica [cymitquimica.com]

- 2. Sodium Isobutyrate | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biofuranchem.com [biofuranchem.com]

- 5. americanelements.com [americanelements.com]

- 6. chemos.de [chemos.de]

- 7. Sodium butyrate, 98+% - FAQs [thermofisher.com]

- 8. 酪酸ナトリウム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. CN103601631A - Preparation method of feed additive sodium butyrate - Google Patents [patents.google.com]

- 12. CN102070435A - Preparation method of sodium butyrate - Google Patents [patents.google.com]

- 13. quora.com [quora.com]

- 14. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]

- 15. pnas.org [pnas.org]

- 16. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Sodium 2-Methylpropanoate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for sodium 2-methylpropanoate (B1197409), also known as sodium isobutyrate. This document outlines detailed experimental protocols, presents quantitative data for key methodologies, and includes characteristic spectroscopic data for the final product. The synthesis of this simple carboxylate salt is fundamental in various research and development applications, including its use as a chemical intermediate and in the formulation of pharmaceutical products.

Core Synthesis Pathways

The preparation of sodium 2-methylpropanoate is primarily achieved through two straightforward and efficient chemical reactions: the neutralization of 2-methylpropanoic acid and the saponification of a corresponding ester.

Neutralization of 2-Methylpropanoic Acid

The most direct and common method for synthesizing sodium 2-methylpropanoate is the acid-base neutralization of 2-methylpropanoic acid (isobutyric acid) with a suitable sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. This reaction is typically fast, exothermic, and proceeds with a high yield.

The reaction between 2-methylpropanoic acid and sodium hydroxide is a classic acid-base neutralization that produces sodium 2-methylpropanoate and water.

Neutralization of 2-methylpropanoic acid with sodium hydroxide.

Using sodium bicarbonate is a milder alternative, which produces sodium 2-methylpropanoate, water, and carbon dioxide gas. This method is advantageous when a less aggressive base is preferred.

Neutralization of 2-methylpropanoic acid with sodium bicarbonate.

Saponification of Methyl 2-Methylpropanoate

Saponification is the base-promoted hydrolysis of an ester. In this case, an ester of 2-methylpropanoic acid, such as methyl 2-methylpropanoate, is treated with a strong base like sodium hydroxide to yield sodium 2-methylpropanoate and the corresponding alcohol (methanol).

Saponification of methyl 2-methylpropanoate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of sodium 2-methylpropanoate.

Protocol 1: Neutralization with Sodium Hydroxide

Materials:

-

2-Methylpropanoic acid

-

Sodium hydroxide (pellets or concentrated solution)

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

pH indicator or pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a beaker, dissolve a known molar equivalent of sodium hydroxide in a minimal amount of deionized water with stirring. Allow the solution to cool to room temperature as the dissolution is exothermic.

-

Acid Addition: Slowly add an equimolar amount of 2-methylpropanoic acid to the sodium hydroxide solution while stirring continuously. Monitor the temperature and pH of the mixture. The pH should be maintained around 7-8.

-

Reaction Completion: Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

-

Isolation: Remove the water by rotary evaporation to obtain the crude sodium 2-methylpropanoate as a white solid.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Saponification of Methyl 2-Methylpropanoate

Materials:

-

Methyl 2-methylpropanoate

-

Sodium hydroxide

-

Deionized water

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium hydroxide in a mixture of methanol and a small amount of water.

-

Ester Addition: Add an equimolar amount of methyl 2-methylpropanoate to the basic solution.

-

Reflux: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol by rotary evaporation.

-

Work-up: Dissolve the residue in a minimal amount of water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Isolation and Purification: Isolate the sodium 2-methylpropanoate from the aqueous layer by evaporation of the water. The crude product can be further purified by recrystallization from hot ethanol as described in Protocol 1.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of sodium 2-methylpropanoate. Yields and purity are dependent on the specific reaction conditions and purification methods employed.

| Parameter | Neutralization (NaOH) | Saponification |

| Typical Yield | > 95% | 85-95% |

| Purity (Post-Recrystallization) | > 98% | > 98% |

| Reaction Time | < 1 hour | 1-3 hours |

| Reaction Temperature | Room Temperature | Reflux |

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₄H₇NaO₂ | [][2] |

| Molecular Weight | 110.09 g/mol | [][2] |

| Appearance | White crystalline solid | |

| Melting Point | > 300 °C | [] |

| Solubility | Soluble in water | [3] |

Spectroscopic Analysis

¹H NMR (D₂O):

-

The proton NMR spectrum of sodium 2-methylpropanoate in D₂O is expected to show two signals.

-

A doublet corresponding to the six equivalent methyl protons (-CH₃).

-

A septet corresponding to the single methine proton (-CH).

¹³C NMR (D₂O):

-

The carbon NMR spectrum is expected to show three distinct signals.

-

A signal for the two equivalent methyl carbons (-CH₃).

-

A signal for the methine carbon (-CH).

-

A downfield signal for the carboxylate carbon (-COO⁻).[4][5]

FTIR (KBr Pellet):

-

The infrared spectrum of sodium 2-methylpropanoate is characterized by the absence of the broad O-H stretch of the carboxylic acid and the C=O stretch of the undissociated acid.

-

Strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[6][7][8]

Mass Spectrometry:

-

Mass spectrometry of sodium salts of carboxylic acids can be complex due to their low volatility.

-

Electron impact ionization may show fragment ions corresponding to the loss of the sodium and carboxylate groups.[9][10]

Experimental Workflow

The general workflow for the synthesis and purification of sodium 2-methylpropanoate is depicted below.

General workflow for the synthesis of sodium 2-methylpropanoate.

References

- 2. wbcil.com [wbcil.com]

- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 9. scilit.com [scilit.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

The Biological Role of Sodium Isobutyrate in the Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium isobutyrate, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant modulator of gut health. Produced by the gut microbiota through the fermentation of branched-chain amino acids, isobutyrate, alongside its more extensively studied isomer butyrate (B1204436), plays a crucial role in host-microbiota interactions. This technical guide provides an in-depth analysis of the biological functions of sodium isobutyrate within the gastrointestinal tract, with a focus on its impact on the gut microbiota, intestinal barrier integrity, and host immune responses. We present a synthesis of current quantitative data, detailed experimental methodologies, and key signaling pathways to support further research and therapeutic development in this area.

Introduction

The gut microbiota and its metabolites are integral to host physiology and pathophysiology. Short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, are the most well-characterized of these metabolites, primarily derived from dietary fiber fermentation.[1] Isobutyrate, a branched-chain fatty acid (BCFA), originates from protein fermentation, specifically the catabolism of the amino acid valine.[2] While present in lower concentrations than straight-chain SCFAs, isobutyrate exhibits distinct and potent biological activities.[1] Emerging evidence suggests that imbalances in isobutyrate levels are associated with inflammatory bowel diseases (IBD), highlighting its potential as a therapeutic agent.[3] This guide will explore the multifaceted role of sodium isobutyrate in the gut, providing a technical resource for the scientific community.

Data Presentation: Quantitative Effects of Sodium Isobutyrate

The following tables summarize the quantitative data from key studies investigating the effects of sodium isobutyrate and the closely related sodium butyrate on the gut microbiota and host responses.

Table 1: Effects of Sodium Isobutyrate/Butyrate on Gut Microbiota Composition

| Organism/Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Weaned Piglets | Sodium isobutyrate | 0.1% of diet | 28 days | Increased relative abundance of Lactobacillus reuteri. | [4] |

| DSS-induced Colitis Mice | Sodium butyrate | 100 mg/kg/day (oral) | 7 days | Increased abundance of Firmicutes; Decreased abundance of Bacteroidetes and Proteobacteria. | [2] |

| Neonatal Piglets | Sodium butyrate | 0.1% of diet | 21 days | Increased abundance of Proteobacteria and Actinobacteria in the stomach on day 8; Decreased Lactobacillus in the stomach on day 8. | [1] |

| Broilers with DSS-induced intestinal inflammation | Sodium butyrate | 300 mg/kg of feed | - | Altered microbial community structure to be more similar to control group. | |

| IBD Patients (Ulcerative Colitis) | Microencapsulated sodium butyrate | - | 2 months | Increased abundance of Lachnospiraceae. | [5] |

| IBD Patients (Crohn's Disease) | Microencapsulated sodium butyrate | - | 2 months | Increased abundance of Butyricicoccus. | [5] |

Table 2: Effects of Sodium Isobutyrate/Butyrate on Host Physiological and Molecular Markers

| Organism/Model | Treatment | Dosage | Duration | Marker | Effect | Reference |

| Weaned Piglets | Sodium isobutyrate | 0.1% of diet | 28 days | Colonic Claudin-1 expression | Increased | [4] |

| Weaned Piglets | Sodium isobutyrate | 0.1% of diet | 28 days | Colonic Occludin expression | Increased | [4] |

| DSS-induced Colitis Pigs | Isobutyrate prefeeding | - | 14 days | Colonic Indole-3-lactic acid | Increased | [3] |

| DSS-induced Colitis Pigs | Isobutyrate prefeeding | - | 14 days | Colonic 3-hydroxybutyric acid | Increased | [3] |

| Caco-2 cells | Sodium butyrate | 1 mM | 24 hours | LPS-induced IL-8 secretion | Decreased | [6] |

| Caco-2 cells | Sodium butyrate | 1 mM | 24 hours | Occludin expression | Enhanced | [6] |

| Human primary astrocytes | Sodium butyrate | - | 24 hours | LPS-induced IL-6, IL-12, GM-CSF, MCP-1 | Decreased | [7] |

| Neonatal Piglets | Sodium butyrate | 0.1% of diet | 8 days | Ileal IL-6, IL-8, IFN-γ, IL-10, TGF-β expression | Decreased | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol describes the induction of colitis in mice to study the therapeutic effects of sodium isobutyrate.

-

Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.

-

Colitis Induction: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.[8][9]

-

Sodium Isobutyrate Administration: Sodium isobutyrate can be administered orally via gavage (e.g., 100 mg/kg/day) or in the drinking water.[2][10] Treatment can be prophylactic (before DSS) or therapeutic (concurrent with or after DSS).

-

Monitoring: Daily monitoring includes body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment, mice are euthanized, and the colon is excised. Colon length and weight are measured. Colonic tissues are collected for histological analysis (H&E staining), gene expression analysis (qRT-PCR), and protein analysis (Western blot, ELISA). Cecal contents are collected for microbiota (16S rRNA sequencing) and metabolite analysis.

In Vitro Intestinal Epithelial Cell Barrier Function Assay

This protocol assesses the effect of sodium isobutyrate on the integrity of the intestinal epithelial barrier using Caco-2 cells.

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Transwell Seeding: Cells are seeded on Transwell inserts (0.4 µm pore size) and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Treatment: The differentiated Caco-2 monolayers are treated with sodium isobutyrate (e.g., 1 mM) in the apical and/or basolateral compartments for a specified duration (e.g., 24 hours).[6] An inflammatory stimulus like lipopolysaccharide (LPS) can be added to assess the protective effects of isobutyrate.[6]

-

Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using a voltohmmeter to assess the integrity of the tight junctions. An increase in TEER indicates enhanced barrier function.

-

Paracellular Permeability Assay: A fluorescent marker of low molecular weight, such as fluorescein (B123965) isothiocyanate (FITC)-dextran, is added to the apical chamber. The amount of FITC-dextran that crosses the monolayer into the basolateral chamber is quantified using a fluorescence plate reader. A decrease in paracellular flux indicates improved barrier integrity.

-

Tight Junction Protein Analysis: Following the permeability assays, cells are lysed for Western blot or immunofluorescence analysis of tight junction proteins such as claudin-1, occludin, and ZO-1.[6][11]

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol outlines the steps for analyzing changes in the gut microbial community in response to sodium isobutyrate.

-

Sample Collection: Fecal or cecal content samples are collected and immediately stored at -80°C.

-

DNA Extraction: Total genomic DNA is extracted from the samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.[12]

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 806R).[13]

-

Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. Sequencing is performed on a high-throughput sequencing platform such as Illumina MiSeq.

-

Bioinformatic Analysis: The raw sequencing data is processed using a bioinformatics pipeline like QIIME2 or mothur.[12] This includes quality filtering, chimera removal, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment against a reference database (e.g., Greengenes, SILVA).

-

Statistical Analysis: Alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, UniFrac distances) are calculated to assess within-sample and between-sample diversity, respectively. Statistical tests (e.g., ANOSIM, PERMANOVA) are used to identify significant differences in microbial community structure between treatment groups. Differential abundance analysis (e.g., LEfSe, DESeq2) is performed to identify specific taxa that are significantly altered by sodium isobutyrate treatment.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological role of sodium isobutyrate.

Sodium Isobutyrate Signaling in Intestinal Epithelial Cells

Caption: Signaling pathways of sodium isobutyrate in intestinal epithelial cells.

Experimental Workflow for In Vivo Colitis Model

Caption: Experimental workflow for an in vivo colitis model.

Logical Relationship of Isobutyrate's Anti-inflammatory Action

Caption: Logical relationship of isobutyrate's anti-inflammatory action.

Conclusion and Future Directions

Sodium isobutyrate is a key microbial metabolite with significant potential for modulating gut health. Its ability to enhance intestinal barrier function, regulate the composition of the gut microbiota, and exert anti-inflammatory effects through defined signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent for gastrointestinal disorders. The quantitative data and experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to advance our understanding of sodium isobutyrate's biological role and translate these findings into novel clinical applications. Future research should focus on elucidating the precise molecular mechanisms of isobutyrate's action, its long-term effects on the gut microbiome, and its efficacy in human clinical trials for conditions such as IBD.

References

- 1. Effects of Early Intervention with Sodium Butyrate on Gut Microbiota and the Expression of Inflammatory Cytokines in Neonatal Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbiota changes induced by microencapsulated sodium butyrate in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium butyrate prevents lipopolysaccharide induced inflammation and restores the expression of tight junction protein in human epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. gerardpeinture.fr [gerardpeinture.fr]

- 13. 16S rRNA Gene Sequencing Revealed Changes in Gut Microbiota Composition during Pregnancy and Lactation in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium 2-Methylpropanoate

This technical guide provides a comprehensive overview of sodium 2-methylpropanoate (B1197409), also known as sodium isobutyrate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's chemical structure, properties, synthesis, and safety information.

Chemical Identity and Structure

Sodium 2-methylpropanoate is the sodium salt of 2-methylpropanoic acid (isobutyric acid).[1] Its chemical identity is well-established with the CAS number 996-30-5.[1][2][3][4][5]

The structure consists of a propanoate backbone with a methyl group at the second carbon, and a sodium ion forming an ionic bond with the carboxylate group.

Physicochemical Properties

A summary of the key quantitative data for sodium 2-methylpropanoate is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 996-30-5 | [1][2][3][4][5] |

| Molecular Weight | 110.09 g/mol | [1][3] |

| Density | 0.983 g/cm³ | [2] |

| Melting Point | 253.7 °C | [6] |

| Boiling Point | 155.2 °C at 760 mmHg | [2] |

| Flash Point | 58.2 °C | [2] |

Synthesis of Sodium 2-Methylpropanoate

Experimental Protocol: Neutralization of Isobutyric Acid

This protocol describes the synthesis of sodium 2-methylpropanoate via the neutralization of isobutyric acid with sodium hydroxide (B78521).

Materials:

-

Isobutyric acid (2-methylpropanoic acid)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known molar amount of isobutyric acid in a minimal amount of ethanol.

-

Base Preparation: Prepare an equimolar aqueous solution of sodium hydroxide.

-

Neutralization: Slowly add the sodium hydroxide solution to the isobutyric acid solution while stirring continuously. Monitor the pH of the reaction mixture. The addition is complete when a neutral pH (approximately 7.0) is achieved.

-

Solvent Removal: Remove the ethanol and water from the resulting solution using a rotary evaporator under reduced pressure.

-

Drying: The resulting solid, sodium 2-methylpropanoate, should be dried further in a vacuum oven to remove any residual solvent.

A logical workflow for the synthesis is depicted in the diagram below.

Applications in Research and Drug Development

While specific large-scale applications in drug development for sodium 2-methylpropanoate are not extensively documented in publicly available literature, its parent compound, isobutyric acid, and other short-chain fatty acids are of interest in biological research. They are studied for their roles in gut microbiota metabolism and potential effects on host physiology. Therefore, sodium 2-methylpropanoate can serve as a readily soluble and bioavailable source of the isobutyrate anion for in vitro and in vivo studies.

Safety and Handling

Based on available safety data sheets, sodium 2-methylpropanoate is associated with the following hazard statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Standard laboratory safety practices should be followed when handling this compound. This includes using it in a well-ventilated area and wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.[9] Contaminated clothing should be removed and washed before reuse.[8]

The logical relationship for handling a hazardous chemical like sodium 2-methylpropanoate is outlined in the following diagram.

References

- 1. wbcil.com [wbcil.com]

- 2. Sodium 2-methylpropanoate | CAS#:996-30-5 | Chemsrc [chemsrc.com]

- 3. Sodium Isobutyrate | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium isobutyrate | 996-30-5 [sigmaaldrich.com]

- 5. SODIUM ISOBUTYRATE | 996-30-5 [chemicalbook.com]

- 6. sodium isobutyrate [chemister.ru]

- 7. Sodium Isobutyrate | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemos.de [chemos.de]

An In-depth Technical Guide to the Natural Sources and Production of Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrate, a branched-chain short-chain fatty acid (SCFA), has garnered increasing interest in the scientific community for its diverse physiological roles and therapeutic potential. Primarily produced by the gut microbiota, isobutyrate influences host metabolism, immune function, and intestinal homeostasis. This technical guide provides a comprehensive overview of the natural sources of isobutyrate, its production through microbial fermentation and chemical synthesis, detailed analytical methods for its quantification, and an exploration of its key signaling pathways.

Natural Sources of Isobutyrate

Isobutyrate is found in various natural environments, primarily as a product of microbial metabolism. The main natural sources include the mammalian gut, certain fermented foods, and anaerobic environments like silage.

Human and Animal Gut Microbiome

The primary source of isobutyrate in mammals is the anaerobic fermentation of dietary substrates by the gut microbiota.[1][2] Branched-chain amino acids, particularly valine, are the main precursors for isobutyrate synthesis by gut bacteria.[3] The concentration of isobutyrate in the gut is influenced by diet, age, and the composition of the gut microbiome.[4][5]

Table 1: Isobutyrate Concentrations in Fecal and Rumen Samples

| Sample Type | Species | Concentration Range | Reference(s) |

| Fecal Slurry | Human | 0.5 - 5 µmol/g | [4] |

| Feces | Human | 0.1 - 3 mmol/kg | [1] |

| Feces | Child (24 months) | Mean ~1.5 µmol/g | [6] |

| Rumen Fluid | Cattle (grass-fed) | Lower concentrations | [2] |

| Rumen Fluid | Cattle (grain-fed) | Higher concentrations | [2] |

| Rumen Fluid | Goat | Increases with age and solid feed intake | [7] |

Fermented Foods

Certain fermented foods contain isobutyrate as a result of microbial activity during the fermentation process. The presence and concentration of isobutyrate contribute to the flavor and aroma profile of these products.

Table 2: Isobutyrate in Fermented Products

| Product | Details | Isobutyrate Presence/Concentration | Reference(s) |

| Cheese | Camembert- and Brie-type | Present; contributes to aroma. Specific concentrations vary. | [8] |

| Cheese | Various ripening cheeses | Quantified as a branched-chain fatty acid. | [9] |

| Silage | Fermented forage | Present; influenced by fermentation quality. | [10] |

Production of Isobutyrate

Isobutyrate can be produced on a larger scale through two primary methods: microbial fermentation and chemical synthesis.

Microbial Fermentation

Certain anaerobic bacteria, particularly species of the genus Clostridium, are efficient producers of isobutyrate. This process typically involves the conversion of substrates like carbohydrates or amino acids into isobutyrate under controlled anaerobic conditions.

-

Clostridium tyrobutyricum : Known for its ability to produce butyrate (B1204436) and, under specific conditions, isobutyrate.[11][12][13]

-

Clostridium luticellarii : Capable of producing isobutyric acid from methanol (B129727) and CO2 & H2.[14][15]

-

Other Clostridium species.

This protocol outlines a general procedure for the lab-scale production of isobutyrate via fermentation with Clostridium tyrobutyricum.

1. Media Preparation (per liter):

-

Glucose: 20 g[16]

-

Pectin: 5 g[16]

-

Casein: 2 g[16]

-

Soybean cake extract: 39.8 g[16]

-

(NH₄)₂SO₄: 1 g[16]

-

NaHCO₃: 1.24 g[16]

-

Corn steep flour: 3.7 g[16]

-

MnSO₄·H₂O: 0.2 g[16]

-

MgSO₄·7H₂O: 0.2 g[16]

-

CaCl₂: 0.02 g[16]

-

Adjust pH to 7.5.[16]

-

Autoclave at 121°C for 15 minutes.

2. Inoculum Preparation:

-

Grow a seed culture of Clostridium tyrobutyricum in the prepared medium under anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars with gas packs) at 37°C for 24-48 hours.

3. Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate at 37°C under anaerobic conditions with gentle agitation.

-

Monitor cell growth (e.g., by measuring optical density at 600 nm) and isobutyrate production over time.[11]

4. Product Recovery and Quantification:

-

Centrifuge the culture to separate the cells.

-

The supernatant can be used for isobutyrate quantification using GC-MS (see Section 3.1).

Chemical Synthesis

Industrial production of isobutyric acid is primarily achieved through chemical synthesis routes.

-

Oxidation of Isobutyraldehyde: This is a common method where isobutyraldehyde, a byproduct of the hydroformylation of propylene (B89431), is oxidized to isobutyric acid.

-

Koch Reaction: This process involves the high-pressure hydrocarboxylation of propylene using carbon monoxide and water.[17]

Analytical Methodology: Quantification of Isobutyrate

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of isobutyrate and other SCFAs in complex biological matrices.

Experimental Protocol: GC-MS Quantification of Isobutyrate in Fecal Samples

This protocol provides a detailed method for the analysis of isobutyrate in fecal samples.

1. Sample Preparation and Extraction:

-

Homogenize a known weight of fecal sample (e.g., 50-100 mg) in a known volume of sterile water or phosphate-buffered saline (PBS).[3][18]

-

Acidify the homogenate to a pH of 2-3 with a strong acid (e.g., hydrochloric acid or phosphoric acid) to protonate the SCFAs.[3][18]

-

Add an internal standard (e.g., 2-methylvaleric acid) to each sample for accurate quantification.[3]

-

Extract the SCFAs into an organic solvent such as diethyl ether or a mixture of isobutanol and pyridine.[18][19]

-

Centrifuge to separate the organic and aqueous phases. The upper organic layer contains the SCFAs.

2. Derivatization:

To improve the volatility and chromatographic properties of the SCFAs, a derivatization step is necessary.[19][20]

-

Esterification with Isobutyl Chloroformate:

-

To the extracted SCFAs, add isobutanol and pyridine, followed by isobutyl chloroformate.[18][19]

-

Vortex and then extract the resulting isobutyl esters into hexane (B92381).[18]

-

The hexane layer is then ready for GC-MS analysis.

-

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), is typically used.[3]

-

Injector Temperature: ~250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200-240°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Full scan to identify the compounds and Selected Ion Monitoring (SIM) for quantification of target analytes.

-

4. Data Analysis:

-

Identify the isobutyrate derivative peak based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the isobutyrate derivative to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Key Signaling Pathways of Isobutyrate

Isobutyrate exerts its biological effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Isobutyrate, similar to its structural isomer butyrate, is a known inhibitor of class I and IIa histone deacetylases.[21] By inhibiting HDACs, isobutyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates gene expression.[22] This epigenetic modification is linked to various cellular processes, including cell cycle arrest, differentiation, and apoptosis.[21]

This protocol describes a fluorometric assay to measure HDAC activity and its inhibition by isobutyrate.

1. Reagents and Materials:

-

Nuclear extract from cells or purified HDAC enzyme.

-

HDAC substrate (e.g., a fluorogenic acetylated peptide).

-

Assay buffer (e.g., Tris-based buffer at pH 8.0).[23]

-

HDAC inhibitor (e.g., Trichostatin A as a positive control, and isobutyrate as the test compound).[23][24]

-

Developer solution (containing a protease like trypsin).[23][24]

-

96-well black microplate.

-

Fluorometric plate reader.

2. Assay Procedure:

-

Prepare serial dilutions of isobutyrate and the positive control inhibitor.

-

In the wells of the microplate, add the assay buffer, nuclear extract or purified HDAC, and the inhibitor solutions.[24]

-

Initiate the reaction by adding the HDAC substrate.[24]

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).[24]

-

Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[24]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

3. Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of isobutyrate compared to the untreated control.

-

Determine the IC₅₀ value of isobutyrate for HDAC inhibition.

References

- 1. Higher total faecal short-chain fatty acid concentrations correlate with increasing proportions of butyrate and decreasing proportions of branched-chain fatty acids across multiple human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rumen Microbial Predictors for Short-Chain Fatty Acid Levels and the Grass-Fed Regimen in Angus Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Fecal Short-Chain Fatty Acids (SCFAs) in Healthy Children during the First Two Years of Life: An Observational Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate metabolism in rumen epithelium affected by host and diet regime through regulating microbiota in a goat model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemometric Analysis of Fatty Acids Profile of Ripening Chesses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Butyrate production enhancement by Clostridium tyrobutyricum using electron mediators and a cathodic electron donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic engineering of Clostridium tyrobutyricum for enhanced butyric acid production with high butyrate/acetate ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 16. Response surface methodology for optimizing the fermentation medium of Clostridium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abcam.co.jp [abcam.co.jp]

- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 19. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. memphis.edu [memphis.edu]

- 24. resources.bio-techne.com [resources.bio-techne.com]

Function of Sodium Isobutyrate in Cellular Metabolism: A Technical Guide

Abstract

Sodium isobutyrate, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant modulator of cellular metabolism and gene expression, distinct from its well-studied isomer, n-butyrate. While both molecules are products of gut microbial metabolism, their origins and primary mechanisms of action differ significantly. Isobutyrate is primarily derived from the microbial fermentation of the branched-chain amino acid valine, whereas n-butyrate originates from dietary fiber fermentation.[1] In cellular metabolism, exogenous sodium isobutyrate is converted to isobutyryl-CoA, a key metabolic intermediate.[2][3] This molecule serves as the donor for a novel epigenetic modification—lysine (B10760008) isobutyrylation (Kibu)—on histones and other proteins.[3][4] This post-translational modification, catalyzed by histone acetyltransferases such as p300, alters chromatin structure and regulates gene transcription.[3][5] Although sodium isobutyrate is also a weak inhibitor of histone deacetylases (HDACs), its primary role in regulating cellular processes appears to be mediated through the production of isobutyryl-CoA and the subsequent modification of the proteome.[3][6] This guide provides an in-depth examination of the metabolic pathways, molecular mechanisms, and cellular functions of sodium isobutyrate, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Introduction: Distinguishing Isobutyrate from n-Butyrate

Sodium isobutyrate and sodium n-butyrate are structural isomers with the same chemical formula (C₄H₇NaO₂) but different molecular structures. This structural difference dictates their distinct metabolic origins and primary biochemical functions.

-

Sodium n-Butyrate (Butyrate): A straight-chain SCFA produced by the gut microbial fermentation of dietary fibers. It is a well-documented, potent inhibitor of histone deacetylases (HDACs) and serves as a primary energy source for colonocytes.[1][7]

-

Sodium Isobutyrate (Isobutyrate): A branched-chain SCFA primarily produced from the microbial fermentation of the amino acid valine.[1][3] While it exhibits weak HDAC inhibitory activity, its main role is to fuel a distinct epigenetic modification known as lysine isobutyrylation.[3]

Understanding these differences is critical for accurately interpreting experimental results and exploring the unique therapeutic potential of sodium isobutyrate.

Metabolic Pathways of Sodium Isobutyrate

The cellular role of sodium isobutyrate is intrinsically linked to its conversion to isobutyryl-CoA, which integrates into central metabolic and epigenetic pathways.

2.1. Anabolic Pathway: Formation of Isobutyryl-CoA Endogenously, isobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid, valine.[3][8] Exogenously supplied sodium isobutyrate can also be converted into isobutyryl-CoA within the cell by the action of short-chain acyl-CoA synthetases.[2][3] This process is crucial as it generates the necessary substrate for lysine isobutyrylation.

2.2. Catabolic Pathway: Energy Production In certain cell types, such as colonocytes, isobutyrate can be catabolized for energy.[9] This is particularly relevant under conditions where the oxidation of n-butyrate is impaired.[9] However, n-butyrate can competitively inhibit the activation and subsequent catabolism of isobutyrate, highlighting a metabolic interplay between these two isomers.[9]

Primary Mechanism of Action: Lysine Isobutyrylation (Kibu)

The most significant function of sodium isobutyrate in cellular metabolism is its role as a precursor for lysine isobutyrylation (Kibu), a novel post-translational modification (PTM) on histones.[3][4]

3.1. The Kibu Modification Kibu involves the transfer of an isobutyryl group from isobutyryl-CoA to the ε-amino group of a lysine residue on a protein, most notably histones H3 and H4.[3] This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure.

3.2. Enzymatic Regulation The Kibu modification is catalyzed by enzymes that also possess histone acetyltransferase (HAT) activity, such as p300 and HAT1.[3][5] These enzymes can utilize isobutyryl-CoA as an alternative substrate to acetyl-CoA. Transfection experiments have confirmed that overexpression of p300 increases the levels of histone isobutyrylation in cells treated with sodium isobutyrate.[3]

3.3. Impact on Gene Transcription As an epigenetic mark, Kibu plays a role in regulating gene expression. RNA-Seq profiling of cells treated with sodium isobutyrate revealed significant changes in the expression of genes associated with numerous key biological pathways.[3][10] The presence of Kibu on histones is associated with transcriptional changes, suggesting it functions as a dynamic regulatory mark.[4][11]

References

- 1. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of lysine isobutyrylation as a new histone modification mark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Genome-wide Profiling of Histone Lysine Butyrylation Reveals its Role in the Positive Regulation of Gene Transcription in Rice - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Isobutyrate as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily in oncology, that function by altering the epigenetic landscape of cells. By inhibiting HDAC enzymes, these compounds increase histone acetylation, leading to a more open chromatin structure and altered gene expression. This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.

Short-chain fatty acids (SCFAs) represent a class of naturally occurring HDAC inhibitors. Among these, sodium butyrate (B1204436) has been extensively studied and is well-characterized. Its isomer, sodium isobutyrate, is also known to possess HDAC inhibitory activity, although it is significantly less potent and much less documented in scientific literature. This guide provides a comprehensive overview of the available technical information on sodium isobutyrate as an HDAC inhibitor, drawing comparisons to the more thoroughly investigated sodium butyrate where data for isobutyrate is lacking.

Mechanism of Action: HDAC Inhibition by Short-Chain Fatty Acids

Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by molecules like sodium isobutyrate and butyrate reverses this process, promoting histone hyperacetylation and gene expression.

Sodium butyrate is a broad-spectrum, non-competitive inhibitor of Class I and IIa HDACs. The branched-chain structure of isobutyrate is thought to reduce its inhibitory potency compared to the straight-chain butyrate[1]. While both compounds lead to an increase in histone acetylation, the concentrations of isobutyrate required to achieve the same effect as butyrate are generally higher. One study noted that other short-chain fatty acids, including isobutyric acid, contribute to increased histone modification[2].

Quantitative Data on HDAC Inhibition

A critical aspect of characterizing an HDAC inhibitor is determining its half-maximal inhibitory concentration (IC50) against various HDAC isoforms. While extensive data is available for sodium butyrate, specific IC50 values for sodium isobutyrate are not well-documented in the current literature.

Table 1: IC50 Values of Sodium Butyrate against HDAC Isoforms

| HDAC Isoform | IC50 (mM) | Reference |

| HDAC1 | 0.3 | |

| HDAC2 | 0.4 | |

| HDAC3 | - | - |

| HDAC4 | - | - |

| HDAC5 | - | - |

| HDAC6 | No Inhibition | |

| HDAC7 | 0.3 | |

| HDAC8 | - | - |

| HDAC10 | No Inhibition | |

| Total HDAC | 0.80 | [3] |

Note: A hyphen (-) indicates that specific data was not found in the searched literature.

Cellular Effects of Sodium Isobutyrate

The downstream consequences of HDAC inhibition by sodium isobutyrate include effects on cell viability, apoptosis, and cell cycle progression. Again, much of the detailed quantitative data comes from studies on sodium butyrate.

Cell Viability and Proliferation

Sodium butyrate has been shown to decrease the viability of various cancer cell lines in a dose- and time-dependent manner.

Table 2: Effect of Sodium Butyrate on Cancer Cell Viability

| Cell Line | Treatment Duration | IC50 (mM) | Effect | Reference |

| DU145 (Prostate Cancer) | 48h | 7.07 | Dose- and time-dependent reduction in viability | [4] |

| PC3 (Prostate Cancer) | 48h | 8.71 | Dose- and time-dependent reduction in viability | [4] |

| HCT-116 (Colorectal Cancer) | 24h, 48h, 72h | - | Dose- and time-dependent inhibition of proliferation | [5] |

| HT-29 (Colorectal Cancer) | 24h, 48h, 72h | - | Dose- and time-dependent inhibition of proliferation | [5] |

| MCF-7 (Breast Cancer) | 48h | ~5-10 | 27-40% reduction in viability | [6] |

| MDA-MB-468 (Breast Cancer) | 48h | ~5-10 | 30-43% reduction in viability | [6] |

Note: A hyphen (-) indicates that a specific IC50 value was not provided in the cited source, although a dose-dependent effect was reported.

For sodium isobutyrate, it is expected to have a similar but less potent effect on cell viability. Dose-response studies would be necessary to quantify its efficacy in different cell lines.

Apoptosis

HDAC inhibitors are known to induce apoptosis in cancer cells. Sodium butyrate has been demonstrated to increase the percentage of apoptotic cells in a dose-dependent manner.

Table 3: Induction of Apoptosis by Sodium Butyrate

| Cell Line | Concentration (mM) | Treatment Duration | Apoptotic Cells (%) | Reference |

| DU145 (Prostate Cancer) | 5 | - | ~30 | [4] |

| HCT-116 (Colorectal Cancer) | 1, 2, 5 | 24h | Dose-dependent increase | [5] |

| HT-29 (Colorectal Cancer) | 1, 2, 5 | 24h | Dose-dependent increase | [5] |

| MCF-7 (Breast Cancer) | 5 | 48h | 14.66 (early) | [6] |

| MDA-MB-468 (Breast Cancer) | 5 | 48h | 22 (early) | [6] |

Cell Cycle Arrest

Sodium butyrate can induce cell cycle arrest, often in the G1 or G2/M phase, preventing cancer cell proliferation.

Table 4: Effect of Sodium Butyrate on Cell Cycle

| Cell Line | Concentration (mM) | Treatment Duration | Effect | Reference |

| Swiss 3T3 | - | - | Arrest in G1 | [7] |

| Primary Effusion Lymphoma | - | - | Arrest, decrease in Cdc2, Cdk4, cyclin A | [8] |

| NCI-H460 (Lung Cancer) | 2 | - | Increased p27(kip1) and p16(ink4) | [9] |

| NCI-H23 (Lung Cancer) | - | - | Increased p21(waf1) | [9] |

Modulation of Signaling Pathways

Sodium butyrate has been shown to modulate key signaling pathways involved in inflammation and cancer progression, such as NF-κB and JAK/STAT.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active. Sodium butyrate has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anti-cancer effects[10][11].

JAK/STAT Signaling Pathway

The JAK/STAT pathway is involved in cellular proliferation, differentiation, and survival. Its aberrant activation is common in various cancers. Sodium butyrate has been demonstrated to inhibit the JAK2/STAT3 signaling pathway[12][13].

Experimental Protocols

The following are generalized protocols that can be adapted for the study of sodium isobutyrate. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell line and assay.

HDAC Activity Assay (Fluorometric)

This protocol is adapted from a general method for measuring HDAC activity in tissue lysates and can be used for cell lysates as well[14].

-

Materials:

-

Cells treated with sodium isobutyrate or vehicle control.

-

Lysis buffer (e.g., RIPA buffer).

-

Fluorometric HDAC assay kit (containing HDAC substrate and developer).

-

96-well black microplate.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare cell lysates from treated and control cells.

-

Determine protein concentration of the lysates.

-

In a 96-well black plate, add cell lysate (e.g., 15 µg protein/well).

-

Initiate the reaction by adding the HDAC fluorometric substrate.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for 15-20 minutes at 37°C.

-

Measure fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate HDAC activity relative to a standard curve and normalize to the vehicle control.

-

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

-

Materials:

-

Cells seeded in a 96-well plate.

-

Sodium isobutyrate stock solution.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of sodium isobutyrate and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with sodium isobutyrate or vehicle control.

-

Annexin V-FITC/PI apoptosis detection kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with sodium isobutyrate for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Materials:

-

Cells treated with sodium isobutyrate or vehicle control.

-

Cold 70% ethanol (B145695).

-

PBS.

-

PI/RNase staining buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with sodium isobutyrate for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow

The following diagram illustrates a general workflow for the initial characterization of sodium isobutyrate as an HDAC inhibitor.

Conclusion

Sodium isobutyrate is a short-chain fatty acid with acknowledged, albeit modest, histone deacetylase inhibitory activity. While it shares a mechanism of action with the well-studied sodium butyrate, there is a significant disparity in the available quantitative data regarding its potency and cellular effects. The information presented in this guide, largely based on data for sodium butyrate, provides a framework for researchers and drug development professionals to design and execute studies aimed at thoroughly characterizing sodium isobutyrate. Future research should focus on determining the specific IC50 values of sodium isobutyrate against a panel of HDAC isoforms and conducting detailed dose-response studies in various cancer cell lines to elucidate its full therapeutic potential.

References

- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Sodium Butyrate Induces Growth Inhibition and Apoptosis in Human Prostate Cancer DU145 Cells by Up-Regulation of the Expression of Annexin A1 | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Sodium butyrate-induced histone acetylation strengthens the expression of cocaine-associated contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of cell cycle-related protein expression by sodium butyrate in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium butyrate decreases the activation of NF-κB reducing inflammation and oxidative damage in the kidney of rats subjected to contrast-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. scispace.com [scispace.com]

The Pharmacokinetics and Bioavailability of Sodium Isobutyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium isobutyrate, the sodium salt of the branched-chain fatty acid isobutyric acid, is a compound of growing interest in the fields of animal nutrition and potentially human therapeutics. Unlike its straight-chain isomer, sodium butyrate (B1204436), which has been extensively studied, the pharmacokinetic profile of sodium isobutyrate is less well-documented. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the pharmacokinetics and bioavailability of sodium isobutyrate. Given the limited direct data on sodium isobutyrate, this guide will also draw upon information regarding isobutyrate metabolism and, where relevant, comparative data from studies on the more thoroughly investigated sodium butyrate. This approach is intended to provide a foundational understanding for researchers and professionals in drug development.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Sodium Butyrate in Mice

| Administration Route | Dose (g/kg) | Cmax (mM) | Tmax (min) | Key Observations |

| Intravenous (IV) | 1.25 | 10.5 - 17.7 | - | Plasma concentrations remained above 1 mM for 20-30 minutes. The data indicated nonlinear pharmacokinetics with saturable elimination.[1] |

| Oral Gavage | 5 | ~9 | 15 | Plasma concentrations exceeded 1 mM for 90 minutes.[1] |

Table 2: Pharmacokinetic Parameters of Sodium Butyrate in Rats

| Administration Route | Dose (mg/kg) | Cmax (mM) | Tmax (min) | Key Observations |

| Intravenous (IV) | 500 | ~11 | - | The decline in plasma concentrations was consistent with saturable clearance.[1] |

Table 3: Pharmacokinetic Parameters of Butyrate in Humans from Sodium Butyrate Administration

| Administration Route | Dose | Half-life (min) | Clearance Rate (ml/kg/min) | Volume of Distribution (ml/kg) | Key Observations |

| Intravenous (IV) Infusion | 500 mg/kg/day | 6.1 ± 1.4 | 83 ± 12 | 738 ± 245 | Plasma concentrations declined rapidly after infusion, reaching pretreatment levels within 1 hour. Minimal amounts were excreted in the urine, suggesting rapid metabolism.[2][3] |

| Oral | 786 mg (of butyric acid) | - | - | - | Sodium butyrate showed greater bioavailability and more rapid systemic appearance compared to tributyrin (B1683025). Cmax was significantly greater and Tmax was significantly lower than tributyrin.[4] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific ADME studies on sodium isobutyrate are scarce, its nature as a short-chain fatty acid allows for some informed postulations based on general physiological principles and data from related compounds.

Absorption

Sodium isobutyrate, being a water-soluble salt of a short-chain fatty acid, is expected to be readily absorbed from the gastrointestinal tract. In animal nutrition studies, dietary supplementation with sodium isobutyrate in weaned piglets led to improved growth performance and enhanced colonic barrier function, which indirectly suggests its absorption and systemic effects.[5]

Distribution

Following absorption, isobutyrate would enter the systemic circulation. Like other short-chain fatty acids, it is likely distributed to various tissues. One study noted that after administration of 1-14C-labelled butyrate in mice, radioactivity was maintained for relatively long periods in different organs, with the liver being a primary site.[6] A similar distribution pattern might be expected for isobutyrate.

Metabolism

The metabolism of isobutyrate is a key aspect of its biological activity. A significant source of isobutyrate in the body is the microbial fermentation of the branched-chain amino acid valine in the gut.[7] Once absorbed, isobutyrate can enter cellular metabolic pathways. A 1949 study investigated the metabolism of sodium isobutyrate-1-C14 in rats, suggesting it undergoes metabolic degradation.[5] Isobutyrate can be converted to isobutyryl-CoA, which can then be further metabolized. For instance, in some metabolic pathways, isobutyryl-CoA is a precursor for other molecules.

Excretion